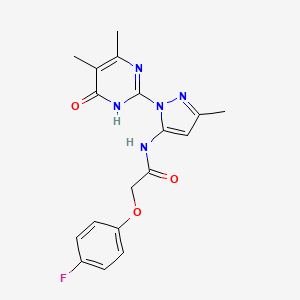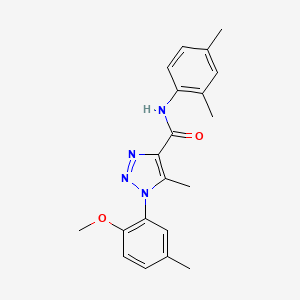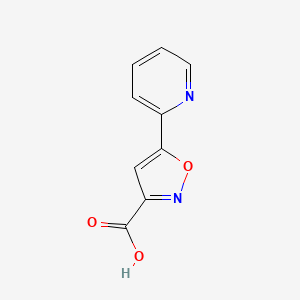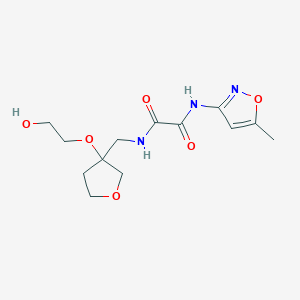![molecular formula C8H7N3O2 B2506844 3-Aminofuro[2,3-b]pyridine-2-carboxamide CAS No. 917504-90-6](/img/structure/B2506844.png)
3-Aminofuro[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminofuro[2,3-b]pyridine-2-carboxamide is a heterocyclic compound with a fused furopyridine scaffold. It belongs to the class of furo[2,3-b]pyridines , which are intriguing due to their diverse properties and potential applications. These compounds have been studied for their antiproliferative, antitumor, antioxidant, and antimicrobial activities .
Synthesis Analysis
The synthesis of this compound involves various methods. One common approach is heterocyclization, where substituents in the furan ring participate in the reaction. This method allows the creation of new polycyclic fused furopyridine derivatives. Additionally, modification of the substituent at position 2 of the furan ring enables the introduction of heterocyclic groups like triazole, thiadiazole, and triazolothione .
Molecular Structure Analysis
The molecular structure of this compound consists of a furopyridine core with an amino group at position 3. The chlorination reaction occurs at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .
Chemical Reactions Analysis
The chlorination reaction mentioned above proceeds at position 2 of the furopyridine system. Additionally, nucleophilic substitution reactions have been investigated for some synthesized compounds. These reactions play a crucial role in functionalizing the furopyridine core and expanding the compound library .
Scientific Research Applications
Antiproliferative Activity
3-Aminofuro[2,3-b]pyridine-2-carboxamide derivatives exhibit antiproliferative properties, particularly against phospholipase C enzyme. Studies have shown that modifications at certain positions of the compound can lead to enhanced antiproliferative activity, suggesting their potential use in cancer research (van Rensburg et al., 2017).
Synthesis of Novel Compounds
The compound is a versatile precursor in the synthesis of various novel compounds. For instance, its reaction with chloroacetyl chloride leads to the formation of 3-(chloroacetylamino)thieno[2,3-b]pyridine-2carboxamides, which upon further reactions yield monothiooxamides (Lukina et al., 2017).
Unusual Oxidative Dimerization
Oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, including this compound, can lead to the formation of dimeric compounds with unique structures and potential applications. This oxidative process is influenced by the solvent used and can follow different mechanistic pathways (Stroganova et al., 2019).
Formation of Complex Heterocycles
The compound is also used in the synthesis of complex heterocycles, such as thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives. These compounds exhibit interesting properties, such as pronounced UV fluorescence, which could be useful in various scientific fields (Dotsenko et al., 2021).
Complexation with Metal Ions
This compound derivatives can form complexes with various metal ions, including manganese, cobalt, nickel, and copper. The stability and properties of these complexes have been studied, providing insights into their potential applications in coordination chemistry and material science (Abd El Wahed, 2003).
Mechanism of Action
properties
IUPAC Name |
3-aminofuro[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWBABZPEYKTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)



![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)



![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)
![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)